An In-depth Technical Guide to the Synthesis of 2-(2-Nitrophenoxy)acetohydrazide from Ethyl 2-(2-nitrophenoxy)acetate
An In-depth Technical Guide to the Synthesis of 2-(2-Nitrophenoxy)acetohydrazide from Ethyl 2-(2-nitrophenoxy)acetate
<
Abstract
This comprehensive technical guide details the synthesis of 2-(2-nitrophenoxy)acetohydrazide, a valuable intermediate in pharmaceutical and agrochemical research. The guide provides a robust, field-proven protocol for the hydrazinolysis of ethyl 2-(2-nitrophenoxy)acetate. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, offering insights into reaction mechanisms, safety protocols, and characterization of the final product. It is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical application of this synthetic route.
Introduction: Significance and Applications
Hydrazide derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including antibacterial, antifungal, and antitumoral effects.[1] The title compound, 2-(2-nitrophenoxy)acetohydrazide, serves as a critical building block for the synthesis of more complex heterocyclic compounds with potential therapeutic applications. Its structure, featuring a reactive hydrazide moiety and a nitrophenoxy group, allows for diverse downstream chemical modifications, making it a versatile precursor in the development of novel bioactive molecules. The synthesis described herein is a classic example of hydrazinolysis, a fundamental reaction in organic chemistry for the conversion of esters to hydrazides.[2][3]
The Core Synthesis: From Ester to Hydrazide
The conversion of ethyl 2-(2-nitrophenoxy)acetate to 2-(2-nitrophenoxy)acetohydrazide is achieved through a nucleophilic acyl substitution reaction with hydrazine hydrate. This process, known as hydrazinolysis, is a reliable and widely used method for preparing hydrazides from their corresponding esters.[2][3]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the hydrazine molecule on the electrophilic carbonyl carbon of the ester. The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as the nucleophile. This is followed by the elimination of the ethoxy group (-OCH2CH3) as ethanol, resulting in the formation of the more stable hydrazide product.
DOT Script for Reaction Mechanism
Caption: General overview of the hydrazinolysis reaction.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2-(2-nitrophenoxy)acetohydrazide.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Ethyl 2-(2-nitrophenoxy)acetate | ≥98% | Commercially Available |
| Hydrazine Hydrate (80% solution) | Reagent Grade | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Ethanol | Reagent Grade | Commercially Available |
| Round-bottom flask | - | Standard laboratory supplier |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier |
| Reflux condenser | - | Standard laboratory supplier |
| Buchner funnel and filter paper | - | Standard laboratory supplier |
| Beakers and graduated cylinders | - | Standard laboratory supplier |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 | Standard laboratory supplier |
Safety Precautions: Handling Hydrazine Hydrate
Hydrazine hydrate is acutely toxic, corrosive, and a suspected human carcinogen. [4][5] All handling must be performed within a certified chemical fume hood.[5] Personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (nitrile or chloroprene), is mandatory.[4][5] An eyewash station and safety shower must be readily accessible.[6][7] In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[5]
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(2-nitrophenoxy)acetate in methanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]
-
Product Precipitation: As the reaction proceeds, a white solid product, 2-(2-nitrophenoxy)acetohydrazide, will precipitate out of the solution.[8]
-
Isolation of the Product: After the reaction is complete (as indicated by TLC, typically after several hours), isolate the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain 2-(2-nitrophenoxy)acetohydrazide as a white solid.
Recrystallization (Optional Purification)
For obtaining a highly pure product, recrystallization can be performed. A suitable solvent system, such as an ethanol/water mixture, can be used. Dissolve the crude product in a minimum amount of the hot solvent mixture and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
Characterization of 2-(2-Nitrophenoxy)acetohydrazide
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C8H9N3O4[9] |
| Molecular Weight | 211.17 g/mol [9] |
| Appearance | White solid |
| Melting Point | Typically in the range of 149-151 °C |
Note: The melting point can vary slightly depending on the purity of the sample.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the methylene protons adjacent to the ether oxygen, and the protons of the hydrazide group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all eight carbon atoms in their respective chemical environments.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the hydrazide, the C=O stretching of the amide, and the N-O stretching of the nitro group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ observed at m/z corresponding to the calculated molecular weight.
Results and Discussion
The hydrazinolysis of ethyl 2-(2-nitrophenoxy)acetate is a highly efficient reaction, typically affording the desired 2-(2-nitrophenoxy)acetohydrazide in good to excellent yields. The precipitation of the product from the reaction mixture simplifies the purification process, often yielding a product of high purity after a simple wash.
The choice of solvent is crucial. Methanol or ethanol are commonly used as they effectively dissolve the starting ester and are compatible with the reaction conditions.[2] The reaction is generally conducted at room temperature; however, gentle heating can be employed to accelerate the reaction rate if necessary.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure the quality of the hydrazine hydrate. |
| Loss of product during workup. | Use minimal solvent for washing the product. | |
| Impure Product | Incomplete reaction or side reactions. | Purify the product by recrystallization. |
| Inadequate washing. | Wash the filtered product thoroughly with a suitable cold solvent. | |
| Reaction does not start | Poor quality of reagents. | Use fresh, high-purity starting materials. |
| Low reactivity of the ester. | Gentle heating may be required to initiate the reaction. |
Conclusion
This technical guide has provided a comprehensive and practical overview of the synthesis of 2-(2-nitrophenoxy)acetohydrazide from ethyl 2-(2-nitrophenoxy)acetate. By following the detailed protocol and adhering to the stringent safety precautions, researchers can reliably and safely produce this valuable chemical intermediate. The information presented herein, grounded in established chemical principles and field experience, is intended to empower scientists in their pursuit of novel drug discovery and development.
References
- Thermo Fisher Scientific. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET.
- Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%.
- Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
- UC Santa Barbara. (n.d.). Hydrazine. Standard Operating Procedure.
- ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...).
- ChemicalBook. (n.d.). (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis.
- Praveen, A. S., Jasinski, J. P., Keeley, A. C., Yathirajan, H. S., & Narayana, B. (2012). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2958.
- ResearchGate. (2022). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation.
- Behera, A. K., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharmacia Lettre, 8(16), 57-63.
- Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?.
- Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides.
- Royal Society of Chemistry. (2020). Reaction Chemistry & Engineering.
- PubChem. (n.d.). Acetic acid, 2-(4-nitrophenyl)hydrazide.
- Liu, Z., & Gao, F. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o432.
- MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.
- Guidechem. (2024). 2-(2-Nitrophenoxy)acetohydrazide 77729-22-7 Purity 98% Dayang according to clients requirement China.
- ResearchGate. (2008). Ethyl 2-acetylhydrazono-2-phenylacetate.
- PubChem. (n.d.). Ethyl 2-(2-nitrophenoxy)acetate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. quora.com [quora.com]
- 9. (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
